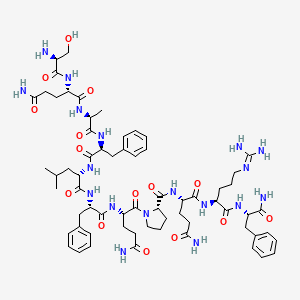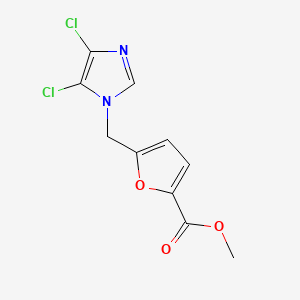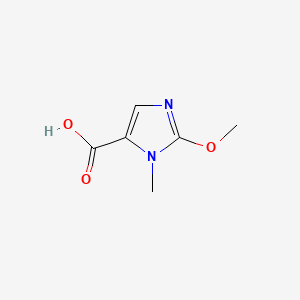![molecular formula C10H16N2O B573791 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile CAS No. 170876-15-0](/img/structure/B573791.png)
3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between an oxane (a six-membered oxygen-containing ring) and an azaspiro (a nitrogen-containing spiro ring) moiety, with a propanenitrile group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile typically involves the formation of the spiro linkage through a series of organic reactions. One common method involves the reaction of a suitable oxane precursor with an azaspiro precursor under controlled conditions. The reaction conditions often include the use of a base to facilitate the formation of the spiro linkage and a solvent to dissolve the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted spiro compounds with various functional groups.
Scientific Research Applications
3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(1-Aza-4-oxaspiro[4.4]nonan-1-yl)propanenitrile: A similar compound with a different arrangement of the spiro linkage.
2-Oxa-7-azaspiro[4.4]nona-3,6,8-triene: Another spiro compound with different ring structures.
Uniqueness
3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile is unique due to its specific spiro linkage and the presence of the propanenitrile group, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3-(1-oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-6-3-7-12-8-9-13-10(12)4-1-2-5-10/h1-5,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYXROBCPJELHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N(CCO2)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30667706 |
Source


|
| Record name | 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30667706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170876-15-0 |
Source


|
| Record name | 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30667706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
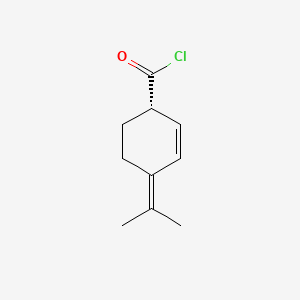
![N-[1-(1-Hydroxy-2-phenyl-ethyl)-piperidin-4-yl]-N-phenyl-propionamide](/img/structure/B573709.png)

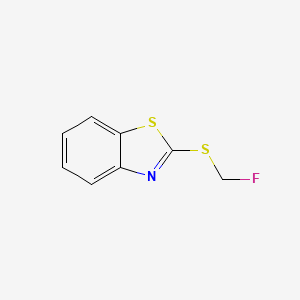
![1H-Pyrazolo[4,3-D]thiazol-5-amine](/img/structure/B573720.png)
